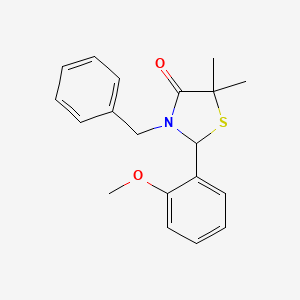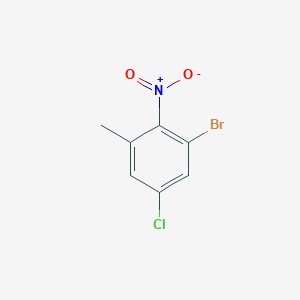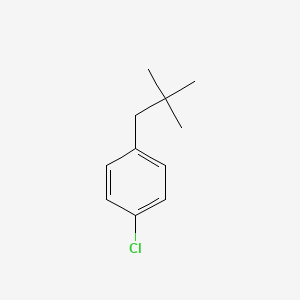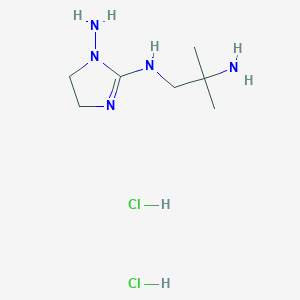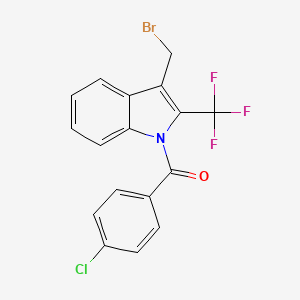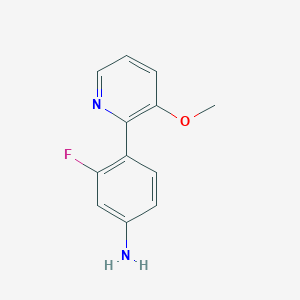![molecular formula C6H4ClN3O B13926540 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and receptors. Its unique structure, which includes a chloro substituent and a fused pyrrolo-pyrimidine ring system, contributes to its biological activity and makes it a valuable target for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is synthesized by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate undergoes cyclization to form the pyrrolo-pyrimidine core.
Chlorination: The final step involves converting 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and amines are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various amino or thiol derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as purine nucleoside phosphorylase (PNP), making it a candidate for developing new drugs for autoimmune diseases and cancer.
Biological Research: The compound’s ability to inhibit specific enzymes and receptors makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PNP inhibitor, it competes with natural substrates for binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to selective cytotoxicity in certain cell types, such as T-cells, making it a potential immunosuppressive agent .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their anticancer, antibacterial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines:
Uniqueness
4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one is unique due to its specific chloro substituent and its ability to inhibit PNP selectively. This selectivity makes it a valuable compound for developing targeted therapies with minimal off-target effects.
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
4-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-4)9-6(11)10-5/h1-2,8H,(H,9,10,11) |
InChIキー |
YOGXYHZEIUSFKR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(NC(=O)N=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


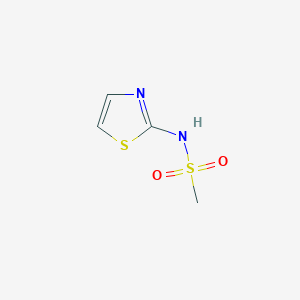
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)

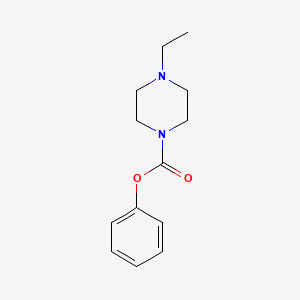
![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

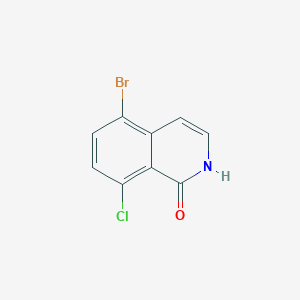
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)
